

An In-depth Technical Guide to LY303511: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: LY 303511

Cat. No.: B1662886

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Abstract

LY303511, with the chemical name 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is a synthetic organic compound that has garnered interest in pharmacological research. It is structurally analogous to the well-known phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002. However, LY303511 is primarily utilized as a negative control for PI3K activity, as it does not significantly inhibit this enzyme. Its biological effects are mediated through PI3K-independent pathways, including the inhibition of the mammalian target of rapamycin (mTOR) and the blockade of voltage-gated potassium (Kv) channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of LY303511, along with detailed experimental protocols and visual representations of its signaling pathways.

Chemical Structure and Properties

LY303511 is a heterocyclic compound featuring a chromen-4-one core substituted with a piperazinyl group at the 2-position and a phenyl group at the 8-position.

Chemical Structure:

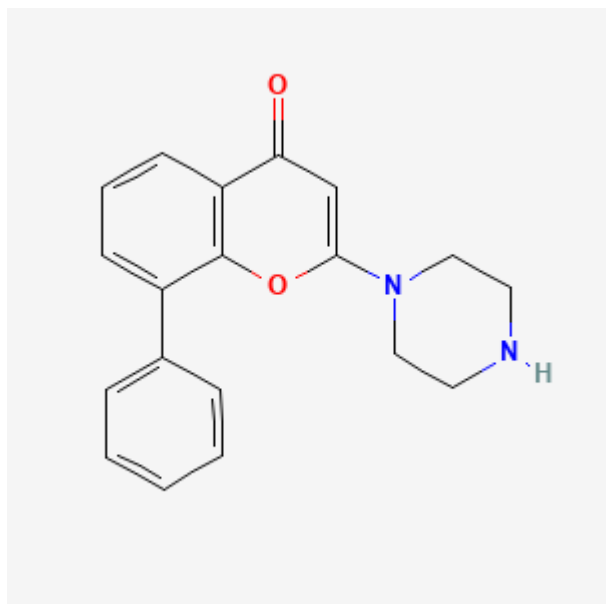


Table 1: Chemical Identifiers and Properties

| Property | Value |
|-------------------|--|
| IUPAC Name | 8-phenyl-2-(piperazin-1-yl)-4H-chromen-4-one |
| Molecular Formula | C ₁₉ H ₁₈ N ₂ O ₂ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 154447-38-8 |
| Canonical SMILES | <chem>C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=C(C=CC=C4)</chem> |
| InChI Key | NGAGMBNBKDCDJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |
|------------|--|
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO. Soluble in 1 eq. HCl to 100 mM. |
| Storage | Store at -20°C for long-term. |

Biological Activity and Mechanism of Action

LY303511 is recognized for its distinct biological activities that are independent of the PI3K signaling pathway, making it a valuable tool for dissecting cellular signaling events.

mTOR Inhibition

LY303511 has been demonstrated to inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.^{[1][2]} Unlike its analogue LY294002, which inhibits both PI3K and mTOR, LY303511's inhibitory effect is specific to mTOR-dependent signaling pathways.^[1] This is evidenced by its ability to inhibit the phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTOR, without affecting the PI3K-dependent phosphorylation of Akt.^[2]

Voltage-Gated Potassium (Kv) Channel Blockade

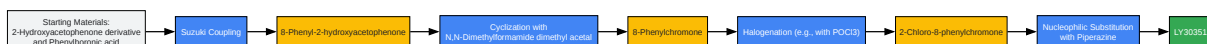
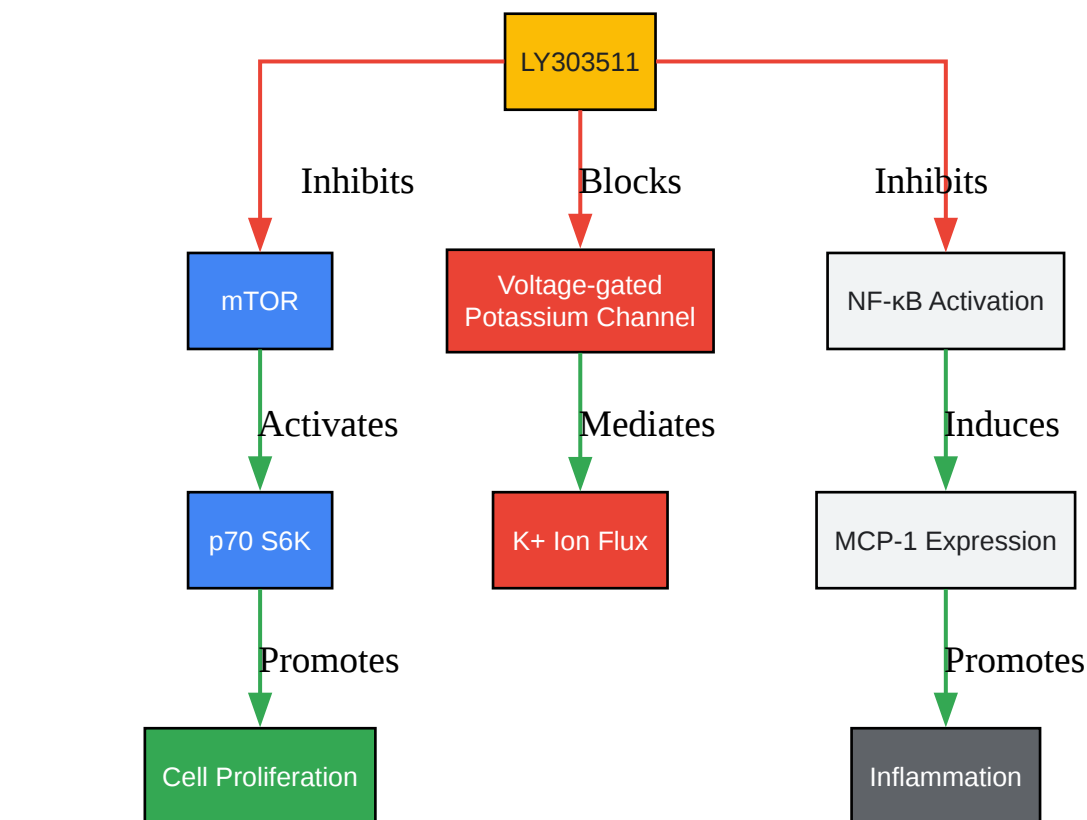
LY303511 has been shown to block voltage-gated potassium (Kv) channels. This activity is independent of its effects on mTOR signaling. The compound reversibly inhibits Kv currents, with a reported IC₅₀ of 64.6 μM for the inhibition of whole-cell outward K⁺ currents in MIN6 insulinoma cells.

Inhibition of NF-κB Activation

LY303511 has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to the attenuation of the expression of downstream targets such as monocyte chemoattractant protein-1 (MCP-1). This anti-inflammatory effect is also independent of PI3K inhibition.^[3]

Signaling Pathways

The following diagram illustrates the known signaling pathways affected by LY303511.



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